

Chemical structure and properties of Darglitazone sodium

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Compound of Interest		
Compound Name:	Darglitazone sodium	
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Darglitazone Sodium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darglitazone sodium, a member of the thiazolidinedione (TZD) class of compounds, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARy).[1][2] As an insulin-sensitizing agent, it has demonstrated significant effects on glucose and lipid metabolism, making it a subject of interest in the research of type 2 diabetes mellitus and other metabolic disorders.[3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of Darglitazone sodium. Detailed experimental protocols for its characterization and evaluation, along with a validated analytical method for its quantification, are presented to support further research and development efforts.

Chemical Structure and Physicochemical Properties

Darglitazone sodium is the sodium salt of Darglitazone. The chemical and physical properties of Darglitazone and its sodium salt are summarized below.

Table 1: Chemical and Physical Properties of Darglitazone and Darglitazone Sodium



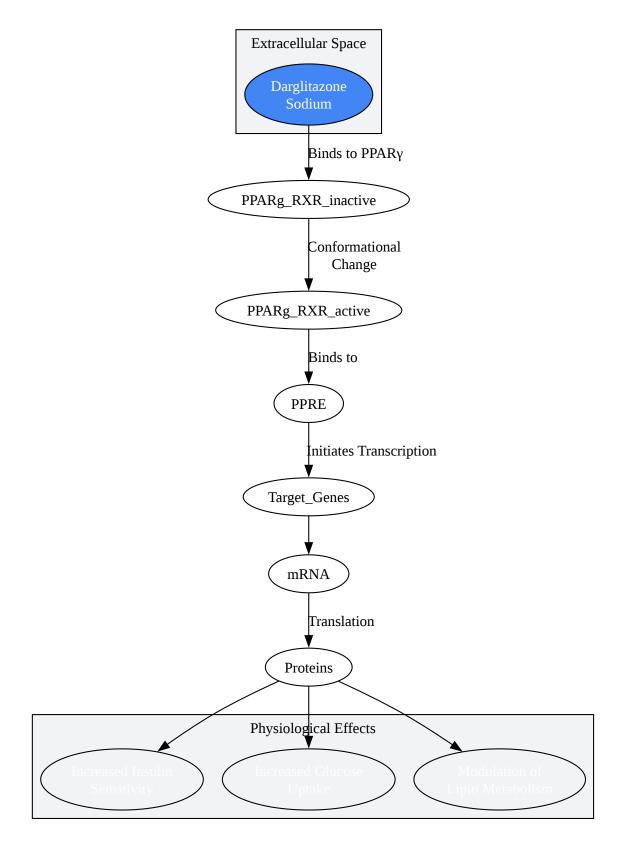
Property	Darglitazone	Darglitazone Sodium
IUPAC Name	5-[[4-[3-(5-methyl-2-phenyl- 1,3-oxazol-4- yl)propanoyl]phenyl]methyl]-1, 3-thiazolidine-2,4-dione[5]	sodium;5-[[4-[3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanoyl]phenyl]methyl]-2, 4-dioxo-1,3-thiazolidin-3-ide
Synonyms	CP 86325-2, Darglitazone	CP 86325 Sodium
Molecular Formula	C23H20N2O4S	C23H19N2NaO4S
Molecular Weight	420.48 g/mol	442.46 g/mol
CAS Number	141200-24-0	141683-98-9
Appearance	Solid (form not specified)	Solid
Water Solubility	(Not explicitly found for free acid)	0.0294 mg/mL (predicted)
pKa (Strongest Acidic)	6.61 (predicted)	Not applicable
pKa (Strongest Basic)	0.85 (predicted)	Not applicable

Mechanism of Action: PPARy Agonism

Darglitazone is a selective and potent agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARy), a nuclear receptor that plays a crucial role in the regulation of adipogenesis, glucose homeostasis, and lipid metabolism.

Upon binding to Darglitazone, PPARy undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins, initiating the transcription of genes involved in insulin signaling, glucose uptake, and lipid storage. The activation of PPARy by Darglitazone leads to enhanced insulin sensitivity in peripheral tissues such as adipose tissue and skeletal muscle.





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Caption: Darglitazone Sodium PPARy Signaling Pathway.



Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of **Darglitazone sodium**.

PPARy Competitive Binding Assay

This protocol is designed to determine the binding affinity of **Darglitazone sodium** to the PPARy ligand-binding domain (LBD) through competition with a radiolabeled ligand.

Methodology:

- Preparation of Reagents:
 - GST-PPARy LBD fusion protein expressed in and purified from E. coli.
 - Radiolabeled PPARy agonist (e.g., [3H]Rosiglitazone) at a final concentration of approximately 200 nM.
 - A series of concentrations of unlabeled Darglitazone sodium.
 - Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT).
- Assay Procedure:
 - In a 96-well plate, combine the GST-PPARy LBD, [3H]Rosiglitazone, and varying concentrations of **Darglitazone sodium**.
 - Incubate the mixture for a specified time (e.g., 2-4 hours) at room temperature to reach equilibrium.
 - Separate the bound from free radioligand using a method such as filtration through a glass fiber filter plate or scintillation proximity assay (SPA).
 - Wash the filters to remove unbound radioligand.
- Data Analysis:

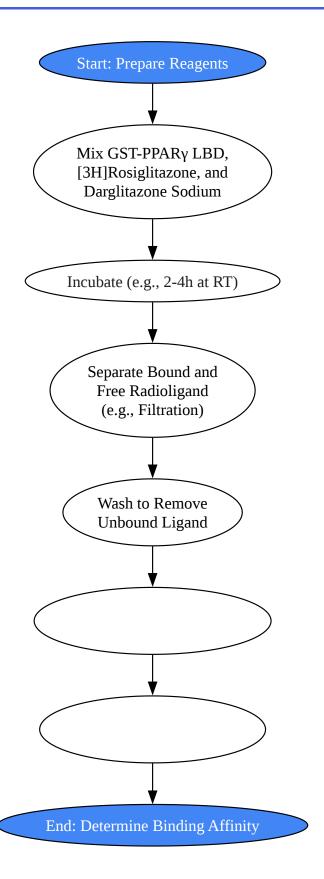
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- Quantify the amount of bound radioactivity using a scintillation counter.
- Plot the percentage of specific binding of the radioligand as a function of the log concentration of **Darglitazone sodium**.
- Determine the IC50 value (the concentration of **Darglitazone sodium** that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.





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Caption: PPARy Competitive Binding Assay Workflow.



In Vitro Adipocyte Differentiation Assay

This assay assesses the ability of **Darglitazone sodium** to induce the differentiation of preadipocytes (e.g., 3T3-L1 cells) into mature adipocytes.

Methodology:

- Cell Culture and Induction of Differentiation:
 - Culture 3T3-L1 preadipocytes to confluence in a suitable growth medium.
 - Two days post-confluence, induce differentiation by replacing the growth medium with a differentiation medium containing a standard adipogenic cocktail (e.g., 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 μM dexamethasone, and 10 μg/mL insulin) and the desired concentration of Darglitazone sodium.
 - After 2-3 days, replace the differentiation medium with a maintenance medium containing insulin and **Darglitazone sodium**, and continue the culture for several more days, replacing the medium every 2-3 days.
- Assessment of Adipogenesis:
 - Oil Red O Staining: At the end of the differentiation period (e.g., day 8-10), fix the cells with 10% formalin and stain with Oil Red O solution to visualize the accumulation of lipid droplets, a hallmark of mature adipocytes.
 - Gene Expression Analysis: Extract total RNA from the cells at different time points during differentiation. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of adipogenic marker genes such as PPARy, CCAAT/enhancer-binding protein alpha (C/EBPα), and adipocyte protein 2 (aP2).

Data Analysis:

- Quantify the Oil Red O staining by extracting the dye with isopropanol and measuring the absorbance at a specific wavelength (e.g., 510 nm).
- Analyze the gene expression data by normalizing to a housekeeping gene and calculating the fold change in expression relative to a control group.



In Vivo Efficacy in a Diabetic Mouse Model

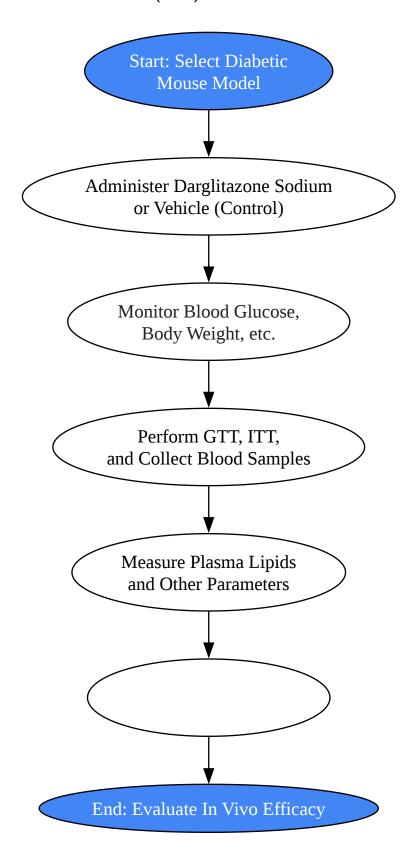
This protocol outlines a study to evaluate the in vivo efficacy of **Darglitazone sodium** in a diabetic mouse model, such as the db/db mouse or streptozotocin (STZ)-induced diabetic mouse.

Methodology:

- Animal Model and Treatment:
 - Use a genetically diabetic mouse model (e.g., db/db mice) or induce diabetes in a suitable mouse strain (e.g., C57BL/6) by intraperitoneal injection of STZ.
 - Confirm hyperglycemia in the diabetic mice.
 - Administer Darglitazone sodium orally (e.g., via gavage) at a specified dose (e.g., 1-10 mg/kg/day) for a defined period (e.g., 2-4 weeks). A control group should receive the vehicle.
- Endpoint Measurements:
 - Blood Glucose: Monitor fasting and/or random blood glucose levels at regular intervals throughout the study.
 - Glucose Tolerance Test (GTT): Perform an intraperitoneal or oral GTT at the end of the treatment period to assess glucose disposal.
 - Insulin Tolerance Test (ITT): Perform an ITT to evaluate insulin sensitivity.
 - Plasma Lipids: Measure plasma levels of triglycerides, total cholesterol, and free fatty acids.
 - Body Weight: Monitor body weight changes throughout the study.
- Data Analysis:
 - Compare the changes in the measured parameters between the **Darglitazone sodium**treated group and the vehicle-treated control group using appropriate statistical tests.



• Calculate the area under the curve (AUC) for the GTT and ITT.



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Caption: In Vivo Efficacy Study Workflow.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method is essential for the quantification of **Darglitazone sodium** in bulk drug and pharmaceutical formulations. The following is a general method that can be adapted and validated for **Darglitazone sodium** based on methods for other thiazolidinediones.

Table 2: HPLC Method Parameters for Thiazolidinedione Analysis

Parameter	Recommended Conditions	
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)	
Mobile Phase	Acetonitrile and a buffer (e.g., phosphate or acetate buffer) in a suitable ratio (e.g., 50:50 v/v). Isocratic elution is common.	
Flow Rate	Typically 1.0 mL/min	
Detection	UV detection at a wavelength of maximum absorbance for Darglitazone (e.g., around 267-269 nm, to be determined experimentally).	
Injection Volume	20 μL	
Column Temperature	Ambient or controlled (e.g., 30°C)	

Method Validation:

The HPLC method should be validated according to ICH guidelines, including the following parameters:

• Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.



- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
- Accuracy: The closeness of the test results obtained by the method to the true value.
- Precision: The degree of scatter of a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
- Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

Darglitazone sodium is a valuable research tool for investigating the role of PPARy in metabolic diseases. This technical guide provides a comprehensive overview of its chemical and pharmacological properties, along with detailed experimental protocols and an analytical method to facilitate its study. The provided information is intended to serve as a foundational resource for researchers and scientists in the field of drug discovery and development. Further investigation into the specific downstream gene targets and long-term effects of **Darglitazone sodium** will continue to enhance our understanding of its therapeutic potential.

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